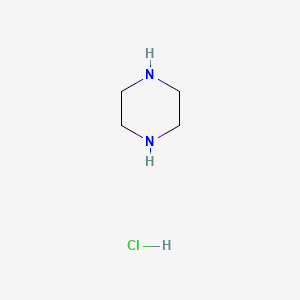

Piperazine hydrochloride

Description

Properties

IUPAC Name |

piperazin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQACBWWAIBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC[NH2+]1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-64-3 | |

| Details | Compound: Piperazine, hydrochloride (1:2) | |

| Record name | Piperazine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7542-23-6, 6094-40-2 | |

| Record name | Piperazine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

piperazine hydrochloride synthesis mechanism for beginners

An In-depth Technical Guide on the Synthesis of Piperazine (B1678402) Hydrochloride

This guide provides a comprehensive overview of the core synthesis mechanisms for piperazine hydrochloride, tailored for researchers, scientists, and drug development professionals. It covers the primary industrial synthesis routes for the piperazine core, followed by its conversion to the hydrochloride salt, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction to Piperazine and its Hydrochloride Salt

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structure makes it a versatile building block and a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across therapeutic areas like antipsychotics, antidepressants, and anticancer agents.[1] The hydrochloride salt of piperazine enhances its stability and aqueous solubility, making it suitable for various pharmaceutical formulations and applications.[2] this compound can exist as the monohydrochloride or dihydrochloride (B599025), depending on the stoichiometry of the reaction with hydrochloric acid.[2][3]

Core Synthesis of the Piperazine Ring

The industrial production of piperazine primarily relies on a few key methods involving the cyclization of ethanolamines or ethyleneamines.

Synthesis from Diethanolamine (B148213)

One of the most common methods involves the reaction of diethanolamine with ammonia (B1221849) over a catalyst at elevated temperatures and pressures.[4][5] A variation of this route is crucial for synthesizing N-arylpiperazines, which are key intermediates for drugs like Aripiprazole.[6][7] The mechanism involves two main stages:

-

Formation of a Reactive Intermediate : Diethanolamine is first converted into a more reactive species, such as a bis(2-haloethyl)amine, by reacting it with an acid like hydrobromic acid (HBr).[6]

-

Cyclization : This intermediate then undergoes cyclization to form the piperazine ring. In the synthesis of substituted piperazines, this step occurs via reaction with an appropriate aniline.[6][7]

Another pathway involves the direct reductive amination of diethanolamine in the presence of hydrogen and a metal-containing catalyst.[8]

Synthesis from Ethylene (B1197577) Glycol and Ethylene Diamine

Piperazine can be synthesized through the amination of ethylene glycol using ammonia in a fixed-bed reactor with a suitable catalyst.[4][9] This process is conducted under high temperature and pressure. The reaction proceeds smoothly with catalysts like Ni-Cu bimetal composites on a mordenite (B1173385) zeolite support.[9]

Alternatively, piperazine is formed by the catalytic cyclocondensation of ethylene diamine with ethylene glycol.[4][10] This method can achieve high yields, particularly when using specific catalysts and aprotic solvents.[4]

Conversion to this compound

Once piperazine free base is synthesized and purified, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

-

Using Hydrochloric Acid : A common laboratory and industrial method involves passing dry hydrogen chloride gas through a solution of piperazine in a solvent like absolute ethanol (B145695).[11] The cooling of this solution precipitates the piperazine dihydrochloride salt, which can be collected via filtration.

-

Using Ammonium (B1175870) Chloride : An alternative method for preparing an aqueous solution of piperazine monohydrochloride involves the reaction of piperazine with ammonium chloride.[3] This process liberates ammonia gas and forms the desired salt in solution. This method is advantageous as it avoids handling corrosive hydrochloric acid directly and can prevent contamination from metal ions often found in commercial HCl grades.[3]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis methodologies.

Table 1: Synthesis of Piperazine from Ethylene Glycol

| Parameter | Value | Reference |

| Catalyst | Ni-Cu bimetal on mordenite zeolite | [9] |

| Reaction Temperature | 230°C | [9] |

| Reaction Pressure | 10 MPa | [9] |

| Liquid Hourly Space Velocity | 0.2 h⁻¹ | [9] |

| Molar Ratio (Ammonia:Glycol) | 30:1 | [9] |

| Molar Ratio (Hydrogen:Glycol) | 1:1 | [9] |

| Ethylene Glycol Conversion | 42% | [9] |

| Piperazine Selectivity | 75% | [9] |

Table 2: Synthesis of N-Methylpiperazine from Diethanolamine

| Parameter | Value | Reference |

| Reactants | Diethanolamine, Methylamine | [8] |

| Catalyst | Copper-containing | [8] |

| Reaction Temperature | 180°C to 230°C (190-220°C preferred) | [8] |

| Reaction Pressure | 50 to 300 bar | [8] |

| Molar Ratio (Diethanolamine:Monomethylamine) | 1:5 to 1:20 | [8] |

| Phase | Substantially liquid | [8] |

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) from Diethanolamine

This protocol is a representative method for synthesizing a key piperazine intermediate.[6]

Materials and Equipment:

-

500 mL three-necked reaction flask

-

Heating mantle with temperature controller and mechanical stirrer

-

Dropping funnel and condenser

-

Diethanolamine, 2,3-dichloroaniline (B127971)

-

48% Hydrobromic acid

-

20% aqueous Sodium hydroxide (B78521) solution, Toluene

-

Standard laboratory glassware for work-up and distillation

Procedure:

-

Reaction Setup : In a 500 mL reaction flask, add 105.5 g of diethanolamine.

-

Intermediate Formation : While stirring, slowly add 48% hydrobromic acid. Heat the mixture to 120-130°C for approximately 3 hours to form the bis(2-bromoethyl)amine (B3022162) intermediate.[6]

-

Cyclization : Cool the reaction mixture to 90-100°C. Add 2,3-dichloroaniline dropwise over a period of 3-6 hours.[6]

-

Reaction Completion : After the addition is complete, continue heating the mixture at 130-150°C and monitor the reaction's progress until completion.[6]

-

Work-up : Cool the mixture and neutralize with a 20% sodium hydroxide solution. The mixture will separate into layers. Discard the aqueous layer.[6]

-

Purification : The organic layer containing the product can be purified using vacuum distillation.

Protocol 2: Preparation of Piperazine Dihydrochloride

This protocol describes the conversion of piperazine hexahydrate to piperazine dihydrochloride.[11]

Materials and Equipment:

-

250 mL Erlenmeyer flask

-

Gas inlet tube (approx. 10 mm diameter)

-

Ice bath

-

Piperazine hexahydrate, Absolute ethanol

-

Hydrogen chloride gas

-

Suction filtration apparatus

Procedure:

-

Dissolution : Dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol in a 250-mL Erlenmeyer flask.

-

Reaction : Cool the flask in an ice bath to maintain a temperature of about 25°C. Pass a brisk stream of hydrogen chloride gas into the solution for 5–8 minutes. Use a wide gas-inlet tube to prevent clogging.[11]

-

Precipitation : The precipitation of piperazine dihydrochloride monohydrate as white needles will commence almost immediately.[11]

-

Isolation : After the gas addition, stir the solution for an additional 25 minutes, then cool in an ice bath for about 30 minutes without stirring.

-

Filtration : Collect the crystals by suction filtration, wash with three 10-mL portions of ice-cold absolute ethanol, and then dry.[11]

Mandatory Visualizations

The following diagrams illustrate the key synthesis workflows.

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Caption: Formation of Piperazine Dihydrochloride from Piperazine Base.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 3. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of piperazine (B1678402) hydrochloride. The information is curated to support research, development, and quality control activities involving this widely used chemical entity. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Chemical Structure and Identification

Piperazine is a heterocyclic organic compound featuring a six-membered ring containing two nitrogen atoms at opposite positions. Its hydrochloride salt is formed by the protonation of one or both of these nitrogen atoms by hydrochloric acid, resulting in piperazine monohydrochloride or piperazine dihydrochloride (B599025), respectively. The piperazine ring typically adopts a stable chair conformation.[1]

Below is a diagram representing the chemical structure of piperazine dihydrochloride.

Caption: Chemical structure of piperazine dihydrochloride.

Physicochemical Properties

The physicochemical properties of piperazine hydrochloride are crucial for its handling, formulation, and application in various chemical processes. The following tables summarize the key quantitative data for both the dihydrochloride and monohydrochloride salts.

Table 1: Physicochemical Properties of Piperazine Dihydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 159.05 g/mol | [2] |

| Appearance | White to cream-colored crystalline powder or needles | [2][3] |

| Melting Point | 318-320 °C (with decomposition) | [2] |

| Boiling Point | 149.3 °C (estimated) | [4] |

| Solubility in Water | Highly soluble | [5] |

| pKa | Not directly available for the salt | |

| Stability | Stable under normal conditions | [5] |

Table 2: Physicochemical Properties of Piperazine Monohydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁ClN₂ | [6][7][8] |

| Molecular Weight | 122.60 g/mol | [6][8] |

| Appearance | Cream-colored crystalline powder | [6] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility in Water | Freely soluble | |

| pH (aqueous solution) | 6.5 to 9 | [9] |

Experimental Protocols

Accurate characterization of this compound is essential for its use in research and pharmaceutical applications. The following are detailed methodologies for key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]

-

Shim the magnetic field to optimize homogeneity.[10]

-

-

Data Acquisition:

-

¹H NMR:

-

¹³C NMR:

-

-

Data Processing:

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet press die.

-

Apply high pressure (typically several tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Data Analysis:

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands corresponding to N-H, C-H, and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Methodology (Reversed-Phase with Cation-Exchange):

-

Instrumentation and Columns:

-

A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

A mixed-mode column such as a Coresep 100 (4.6 x 250 mm, 2.7 µm) is suitable for retaining the polar piperazine molecule.[11]

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA).[11]

-

Mobile Phase B: Acetonitrile with the same acidic modifier.[11]

-

A gradient elution may be necessary to separate impurities, for example, starting with a low percentage of Mobile Phase B and increasing it over time.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main piperazine peak relative to the total area of all peaks in the chromatogram.

-

Synthesis Workflow

This compound can be synthesized through the reaction of piperazine with hydrochloric acid. A common laboratory-scale synthesis of a monosubstituted this compound is illustrated below, which can be adapted for the synthesis of the unsubstituted salt.

Caption: General workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 4. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Piperazine monohydrochloride [webbook.nist.gov]

- 9. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Fundamental Reactions of Piperazine Hydrochloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its salts, particularly piperazine hydrochloride, are fundamental building blocks in modern organic and medicinal chemistry. The piperazine motif, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Its prevalence is attributed to the unique physicochemical properties it imparts, such as increased polarity, aqueous solubility, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides a comprehensive overview of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the synthesis and derivatization of this versatile scaffold.

Physicochemical Properties of this compound

This compound is the salt form of piperazine, which is a weak base with two pKa values of approximately 5.35 and 9.73.[3] The hydrochloride salt is typically a white to cream-colored crystalline powder.[4] It is highly soluble in water and also shows solubility in polar organic solvents like methanol (B129727) and ethanol (B145695).[5][6] The stability of piperazine is enhanced through the formation of its salts, including the hydrochloride, making it a convenient starting material for various chemical transformations.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂·xHCl | [5] |

| Appearance | White to cream-colored crystalline powder | [4] |

| Melting Point | 318-320 °C (dihydrochloride, with decomposition) | [4] |

| pKa1 | 5.35 | [3] |

| pKa2 | 9.73 | [3] |

| Solubility | Highly soluble in water; soluble in ethanol and methanol | [5][6] |

Core Reactions and Methodologies

The reactivity of this compound is centered around the nucleophilicity of its nitrogen atoms. While the protonated form is less reactive, in the presence of a base, the free amine becomes available for a variety of substitution reactions. A key challenge in piperazine chemistry is achieving selective mono-substitution, as the second nitrogen atom can also react to form a di-substituted product. Several strategies have been developed to address this, including the use of protecting groups, controlling stoichiometry, and in-situ formation of the monohydrochloride salt.[8]

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine ring. This is typically achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones.[9]

This method involves the reaction of piperazine with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid.[10]

Experimental Protocol: Mono-N-alkylation using a Protecting Group (N-Acetylpiperazine)

This protocol utilizes N-acetylpiperazine to ensure mono-alkylation.

Step 1: Alkylation of N-Acetylpiperazine

-

To a mechanically stirred suspension of anhydrous potassium carbonate (1.25 eq) and N-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (B95107) (THF), add the desired alkyl bromide (1.25 eq).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.[10]

Step 2: Hydrolysis of the Acetyl Group

-

The crude N-alkyl-N'-acetylpiperazine can be hydrolyzed using standard acidic or basic conditions to yield the mono-N-alkylpiperazine.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 (alkylation step) | [11] |

| 1-Bromohexane | K₂CO₃ | THF | Reflux | Overnight | 90 (alkylation step) | [11] |

| 1-Bromooctane | K₂CO₃ | THF | Reflux | Overnight | Not specified | [11] |

| 1-Bromododecane | K₂CO₃ | THF | Reflux | Overnight | Not specified | [11] |

Reductive amination is a versatile one-pot reaction that involves the formation of an iminium ion intermediate from piperazine and a carbonyl compound, which is then reduced in situ.[12] This method is advantageous as it can prevent the formation of quaternary ammonium (B1175870) salts.[10]

Experimental Protocol: Reductive Amination with an Aldehyde

-

In a suitable reaction vessel, dissolve 1-Boc-piperazine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

-

Add a reducing agent, typically sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[13]

-

The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-alkylated piperazine.[14]

| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Various aldehydes | NaBH(OAc)₃ | DCE | Room Temp. | 12h | 75-95 | [13] |

| Various aldehydes/ketones | Zirconium borohydride–piperazine complex/LiClO₄ | DCM | 40 °C | 3h | Good to excellent | |

| Various aldehydes/ketones | NaBH₃CN | Methanol | pH ~7 | Not specified | Not specified | [15] |

N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, typically using acyl chlorides or anhydrides. Similar to N-alkylation, achieving mono-acylation requires specific strategies.

Experimental Protocol: Mono-acylation via N-Boc Protection

This is a reliable method to achieve selective mono-acylation.[14]

Step 1: Mono-Boc Protection of Piperazine

-

Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

-

Stir the reaction mixture for 20-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.[14]

Step 2: Acylation of 1-Boc-piperazine

-

Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

-

Cool the mixture to 0 °C.

-

Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.[14]

Step 3: Deprotection of the Boc Group

-

Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

-

Evaporate the solvent and excess acid.

-

Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[14]

| Acylating Agent | Base | Solvent | Temperature | Time | Selectivity | Reference(s) |

| Acyl Chlorides | Triethylamine | DCM/Acetonitrile | 0 °C to RT | Not specified | High (with Boc protection) | [14] |

| Carboxylic Anhydrides | None | Not specified | Not specified | Not specified | High (with Boc protection) | [14] |

N-Arylation

The formation of N-aryl piperazines is a crucial transformation in the synthesis of many pharmaceuticals. The two primary methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[3]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere.[8]

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and the base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 eq).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., XantPhos, BINAP) in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.[8]

-

The Boc group can be subsequently removed as described previously.

| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |

| 4-Bromotoluene | Pd(OAc)₂ (2) | BINAP (3) | NaO-t-Bu | Toluene | 100 | 2-24h | 81 | [3] |

| 4-Chlorotoluene | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaO-t-Bu | Dioxane | 100 | 2-24h | 98 | [3] |

| 4-Nitrochlorobenzene | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 100 | 2h | 92 | [8] |

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[16]

Experimental Protocol: Ullmann-type Coupling of Piperazine with Aryl Halides

This protocol is a general representation and may require optimization.

-

To a reaction vessel, add the aryl halide (1.0 eq), piperazine (or a mono-protected derivative, 1.2-2.0 eq), a copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%), a ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Heat the reaction mixture to a high temperature (typically 100-190 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Iodobenzene | CuI (10) | N,N-Dimethylglycine (20) | K₂CO₃ | Dioxane | 100 | 24 | 85 | [17] |

| 4-Iodotoluene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 110 | 24 | 92 | [16] |

Visualizing Key Concepts in Piperazine Chemistry

Logical Relationship: Strategies for Mono-N-Substitution of Piperazine

Achieving selective mono-substitution is a central challenge in piperazine chemistry. The following diagram illustrates the logical relationships between different strategies employed to favor the formation of mono-substituted products over di-substituted byproducts.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. amphray.com [amphray.com]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 11. iris.unict.it [iris.unict.it]

- 12. gctlc.org [gctlc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

An In-depth Technical Guide on the Anthelmintic Mechanism of Action of Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) and its salts have long been utilized as effective anthelmintic agents against infections caused by ascarids (roundworms) and pinworms. This technical guide provides a comprehensive analysis of the core mechanisms underlying the anthelmintic activity of piperazine hydrochloride. The primary mode of action is elucidated as the agonism of γ-aminobutyric acid (GABA) receptors at the neuromuscular junction of susceptible helminths, leading to flaccid paralysis and subsequent expulsion from the host. A secondary mechanism involving the disruption of energy metabolism through the inhibition of succinate (B1194679) production is also explored. This document presents quantitative data from key studies, detailed experimental protocols for mechanism-of-action investigation, and visual diagrams of the pertinent signaling and metabolic pathways to facilitate a deeper understanding for researchers in parasitology and drug development.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of this compound is mediated through its action as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2][3] This interaction is selective for invertebrate GABA receptors, which are located at the peripheral neuromuscular junction, in contrast to vertebrate systems where GABAergic signaling is predominantly confined to the central nervous system.[2]

Signaling Pathway at the Nematode Neuromuscular Junction

Piperazine mimics the action of the inhibitory neurotransmitter GABA, binding to and activating GABA-gated chloride channels on the muscle cells of helminths.[1][4] This activation leads to an influx of chloride ions (Cl⁻) into the muscle cell, causing hyperpolarization of the cell membrane.[4][5] The sustained hyperpolarized state renders the muscle cell less responsive to excitatory stimuli from acetylcholine, resulting in a state of flaccid paralysis.[1][5] The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are passively expelled by normal peristaltic movements.[1][6]

References

- 1. Anaerobic metabolism in Ascaris suum: acyl CoA intermediates in isolated mitochondria synthesizing 2-methyl branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic metabolism in Ascaris suum: acyl CoA intermediates in isolated mitochondria synthesizing 2-methyl branched-ch… [ouci.dntb.gov.ua]

- 3. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of complex II in anaerobic respiration of the parasite mitochondria from Ascaris suum and Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

Navigating the Solubility of Piperazine Hydrochloride in Organic Solvents: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the solubility of piperazine (B1678402) hydrochloride in various organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing known qualitative information, presenting illustrative quantitative data, and providing a detailed experimental protocol for the determination of solubility.

Introduction to Piperazine Hydrochloride and its Solubility

This compound, the salt of the cyclic diamine piperazine, is a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of active pharmaceutical ingredients (APIs). Its solubility is a fundamental physicochemical property that governs its utility in synthesis, purification, and formulation. The ionic nature of the hydrochloride salt generally leads to lower solubility in organic solvents compared to its free base form. Understanding its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug products with desired bioavailability.

While piperazine as a free base is known to be soluble in polar organic solvents like ethanol (B145695) and methanol, its hydrochloride salt exhibits more limited solubility.[1][2] Reports often describe piperazine dihydrochloride (B599025) as "insoluble" or "slightly soluble" in common organic solvents, highlighting the need for careful solvent selection in processes involving this compound.[3][4]

Qualitative and Illustrative Quantitative Solubility Data

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in common organic solvents based on available information.

| Organic Solvent | Solvent Class | Qualitative Solubility | Reference |

| Methanol | Polar Protic | Slightly Soluble | |

| Ethanol | Polar Protic | Slightly Soluble | |

| Acetone | Polar Aprotic | Sparingly Soluble / Insoluble | [5] |

| Isopropyl Alcohol | Polar Protic | Soluble (for related compounds) | [5] |

| Diethyl Ether | Non-polar | Insoluble | [2] |

| Benzene | Non-polar | Slightly Soluble | [2] |

| Heptane | Non-polar | Slightly Soluble | [2] |

Illustrative Quantitative Solubility of Piperazine Dihydrochloride

Disclaimer: The following data is illustrative and intended to provide a representative example of how quantitative solubility data for piperazine dihydrochloride might be presented. These values are not based on direct experimental measurements from a specific cited source and should be used for guidance and comparative purposes only.

| Solvent | Temperature (°C) | Illustrative Solubility ( g/100 g solvent) |

| Methanol | 20 | 0.5 |

| 40 | 1.2 | |

| 60 | 2.5 | |

| Ethanol | 20 | 0.2 |

| 40 | 0.5 | |

| 60 | 1.1 | |

| Isopropyl Alcohol | 20 | 0.1 |

| 40 | 0.3 | |

| 60 | 0.7 |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely accepted technique for generating accurate solubility data.[6][7]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Gravimetric Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to avoid transferring any undissolved solid.

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed evaporation dish and record the exact volume.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the mass of the solvent by multiplying the volume of the filtrate by the density of the solvent at the experimental temperature.

-

Express the solubility in grams of this compound per 100 grams of solvent.

-

Logical Relationships in Solubility Studies

The following diagram illustrates the key factors influencing the solubility of a compound like this compound and the logical flow of a solubility investigation.

Caption: Factors influencing solubility studies.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains limited, the provided qualitative information and detailed experimental protocol offer valuable resources for researchers. The generation of precise solubility data through standardized methods, such as the one outlined herein, is crucial for the effective application of this compound in scientific and industrial settings. It is recommended that researchers and drug development professionals perform their own solubility determinations for specific solvent systems and conditions relevant to their work.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amphray.com [amphray.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Crystal Structure Analysis of Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of piperazine (B1678402) hydrochloride, with a focus on piperazine dihydrochloride (B599025) monohydrate. The information presented is essential for researchers in crystallography, medicinal chemistry, and pharmaceutical development, offering detailed structural data and the experimental methodologies used to obtain it.

Introduction

Piperazine and its salts are fundamental scaffolds in numerous pharmacologically active compounds. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and ensuring the stability and efficacy of pharmaceutical formulations. This document details the crystal structure of piperazine dihydrochloride monohydrate, providing key crystallographic data and the experimental protocols for its determination.

Crystallographic Data of Piperazine Dihydrochloride Monohydrate

The crystal structure of piperazine dihydrochloride monohydrate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₄H₁₂N₂²⁺ · 2Cl⁻ · H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.335(2) |

| b (Å) | 6.273(1) |

| c (Å) | 12.012(2) |

| α (°) | 90 |

| β (°) | 115.08(3) |

| γ (°) | 90 |

| Volume (ų) | 774.2(2) |

| Z | 4 |

Table 1: Crystallographic data for piperazine dihydrochloride monohydrate.

Molecular and Crystal Structure Description

In the crystal structure of piperazine dihydrochloride monohydrate, the piperazinium dication adopts a chair conformation and is located on a center of inversion. The water molecule lies on a twofold rotation axis. The crystal packing is characterized by an extensive network of hydrogen bonds. Chains of piperazinium dications are linked by N—H···Cl hydrogen bonds with the chloride ions. These chains are further interconnected by weaker O—H···Cl and C—H···Cl hydrogen bonds involving the water molecules. This intricate network of non-covalent interactions defines the stability and the three-dimensional architecture of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of piperazine dihydrochloride monohydrate involves two primary stages: crystallization and single-crystal X-ray diffraction.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. Common methods for the crystallization of small organic molecules like piperazine hydrochloride include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

For piperazine dihydrochloride monohydrate, a typical procedure would involve dissolving the compound in an aqueous or aqueous-ethanolic solution and allowing for slow evaporation at room temperature.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure is determined using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for single-crystal X-ray analysis.

Crystallographic Data Relationship

The logical relationship between the key crystallographic parameters is depicted in the diagram below.

Conclusion

The detailed crystal structure analysis of piperazine dihydrochloride monohydrate provides fundamental insights into its solid-state properties. The data and methodologies presented herein are invaluable for researchers engaged in the development of piperazine-based pharmaceuticals, enabling a deeper understanding of structure-property relationships and facilitating the design of new chemical entities with optimized characteristics. While the crystal structure of piperazine monohydrochloride is not as readily available in crystallographic databases, the comprehensive analysis of the dihydrochloride monohydrate serves as a critical reference for the field.

Spectroscopic Characterization of Piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for piperazine (B1678402) hydrochloride, a fundamental scaffold in many pharmaceutical compounds. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with detailed experimental protocols to aid in the characterization and quality control of piperazine-containing active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For piperazine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular structure and the protonation state of the nitrogen atoms.

Data Presentation

Protonation of the piperazine nitrogens to form the hydrochloride salt results in a downfield shift of the adjacent proton and carbon signals due to the deshielding effect of the positive charge.[1] The exact chemical shifts are sensitive to the solvent, concentration, and whether a mono- or dihydrochloride (B599025) salt is present.

Table 1: ¹H NMR Spectroscopic Data for Piperazine and its Hydrochloride Salts

| Compound | Solvent | ¹H Chemical Shift (δ) ppm | Multiplicity | Notes |

| Piperazine | - | 2.68 | s | Single peak for the eight equivalent protons of the free base.[2] |

| Piperazine Dihydrochloride | D₂O | ~3.4 | s | A single peak due to the symmetrical nature of the dication; significant downfield shift upon protonation. |

Table 2: ¹³C NMR Spectroscopic Data for Piperazine and its Hydrochloride Salts

| Compound | Solvent | ¹³C Chemical Shift (δ) ppm | Notes |

| Piperazine | - | 47.9 | Single peak for the four equivalent carbon atoms of the free base.[2][3] |

| Piperazine Dihydrochloride | D₂O | ~42 | A single peak due to the symmetry of the dication. |

Note: Chemical shifts for hydrochloride salts can vary. Data for substituted piperazine hydrochlorides show piperazine ring carbon signals typically in the range of 43-55 ppm.[4][5]

Experimental Protocols

A standardized protocol is essential for reproducible NMR analysis.

¹H and ¹³C NMR Analysis Protocol [2]

-

Sample Preparation :

-

Weigh approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the this compound salt.[6]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[2][6] Deuterated water (D₂O) is often preferred for hydrochloride salts due to their high solubility.[7]

-

Ensure complete dissolution, using a vortex mixer if necessary.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a suitable reference for aqueous solutions, for chemical shift calibration (δ = 0.00 ppm).[2]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition :

-

¹H NMR :

-

Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

-

Utilize a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR :

-

Set the spectral width for the expected carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and improve signal intensity.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

-

-

-

Data Processing :

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational modes include N-H, C-H, and C-N stretching and bending.

Data Presentation

The IR spectrum of this compound will show characteristic peaks that differ from the free base, particularly in the N-H stretching region due to the formation of the ammonium (B1175870) salt.

Table 3: Key IR Absorption Bands for Piperazine and its Hydrochloride Salts

| Vibrational Mode | Piperazine (approx. cm⁻¹) | This compound (approx. cm⁻¹) | Notes |

| N-H Stretch (secondary amine) | 3200-3400 (broad) | - | This band is replaced by the ammonium stretch in the salt form. |

| N⁺-H Stretch (ammonium) | - | 2400-3200 (very broad, multiple bands) | A very broad and strong absorption characteristic of ammonium salts, often referred to as an "ammonium thumbprint". |

| C-H Stretch | 2800-3000 | 2800-3000 | Aliphatic C-H stretching vibrations. In piperazine, these have been observed at 3087, 2987, 2914, 2853, and 2750 cm⁻¹. |

| N-H Bend | 1590-1650 | 1500-1600 | Bending vibration of the amine group. |

| C-N Stretch | 1020-1250 | 1020-1250 | Stretching vibration of the carbon-nitrogen bond. |

Note: The exact peak positions and shapes can be influenced by the sample preparation method (e.g., KBr pellet vs. ATR) and the specific hydrochloride salt form (mono- vs. dihydrochloride).[8][9]

Experimental Protocols

Solid samples like this compound are typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method [10][11]

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the this compound sample with an agate mortar and pestle to a fine powder.

-

Add 100-200 mg of dry, IR-grade KBr powder to the mortar.

-

Gently mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum using a blank KBr pellet or an empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample to the background.

-

Attenuated Total Reflectance (ATR) Method [10][11]

-

Instrument Setup :

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record the sample spectrum. The instrument software will automatically perform the background correction.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues for structural confirmation.

Data Presentation

For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferred to observe the protonated molecular ion of the piperazine base. Harder ionization techniques like Electron Ionization (EI) will lead to characteristic fragmentation of the piperazine ring.

Table 4: Expected Mass-to-Charge (m/z) Ratios for Piperazine in MS

| Ionization Technique | Expected Key m/z Ratios | Notes |

| ESI (Positive Mode) | 87.09 ([M+H]⁺) | The protonated molecular ion of the piperazine free base (M = C₄H₁₀N₂). This is the expected base peak under soft ionization conditions. |

| EI (70 eV) | 86.08 (M⁺˙), 56, 43, 30 | The molecular ion (M⁺˙) and major fragment ions resulting from the cleavage of the piperazine ring.[2][12] |

Note: The fragmentation of piperazine derivatives is highly dependent on the substituents attached to the ring. Common fragmentation involves cleavage of the C-N bonds within the piperazine ring.[12]

Experimental Protocols

The choice of MS technique depends on the volatility of the analyte and the desired information. For piperazine salts, LC-MS with ESI is a common and powerful approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI [13]

-

Sample Preparation :

-

Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

-

-

Chromatographic Separation (LC) :

-

Column : Use a C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate : A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometric Detection (MS) :

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer : A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Scan Range : Set the mass scan range to include the expected m/z of the parent ion (e.g., m/z 50-500).

-

Detection Mode : For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used to monitor specific precursor-to-product ion transitions for enhanced selectivity and sensitivity.[13]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 4. 1-(3-Chlorophenyl)this compound(65369-76-8) 13C NMR [m.chemicalbook.com]

- 5. 1-(2-FLUOROPHENYL)this compound(1011-16-1) 13C NMR [m.chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine monohydrochloride [webbook.nist.gov]

- 9. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum [chemicalbook.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of piperazine (B1678402) hydrochloride. Understanding these characteristics is crucial for the handling, storage, and development of pharmaceutical formulations containing this active pharmaceutical ingredient (API). This document synthesizes available data on piperazine and its salts, outlines detailed experimental protocols for thermal analysis, and proposes potential decomposition pathways.

Physicochemical Properties

Piperazine is a diprotic base capable of forming mono- and dihydrochloride (B599025) salts. The hydrochloride salts are generally more stable than the piperazine base.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Piperazine and its Hydrochloride Salt

| Property | Piperazine (Anhydrous) | Piperazine Dihydrochloride |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₂Cl₂N₂ |

| Molecular Weight | 86.14 g/mol | 159.06 g/mol |

| Melting Point (°C) | 106 - 108 | 318 - 320 (with decomposition)[1] |

| pKa1 (25 °C) | 5.35 | - |

| pKa2 (25 °C) | 9.73 | - |

| Solubility | Freely soluble in water | Soluble in water |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of pharmaceutical compounds. While specific TGA and DSC data for piperazine hydrochloride are not widely available in the public domain, this section outlines the expected thermal behavior based on data for piperazine and general principles for amine hydrochlorides.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Expected TGA Profile of this compound:

Based on the analysis of piperazine and other amine hydrochlorides, a TGA thermogram of this compound is expected to show a multi-stage decomposition. The initial weight loss would likely correspond to the loss of hydrogen chloride, followed by the decomposition of the piperazine ring at higher temperatures.

Table 2: Expected TGA Data for this compound

| Temperature Range (°C) | Expected Weight Loss (%) | Associated Event |

| < 150 | Minimal | Loss of adsorbed moisture |

| 150 - 300 | ~45% | Loss of two molecules of Hydrogen Chloride (HCl) |

| > 300 | > 50% | Decomposition of the piperazine ring structure |

Note: This data is hypothetical and based on the expected decomposition of a dihydrochloride salt of piperazine. Actual experimental results may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting and decomposition.

Expected DSC Profile of this compound:

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point. This melting is likely to be immediately followed by or concurrent with decomposition, which may be represented by a complex series of endothermic or exothermic events. For piperazine dihydrochloride, a high melting point of 318-320 °C with decomposition is reported.[1]

Table 3: Expected DSC Data for this compound

| Thermal Event | Expected Temperature (°C) | Enthalpy Change | Description |

| Melting | 318 - 320 | Endothermic | Phase transition from solid to liquid |

| Decomposition | > 320 | Exo- or Endo-thermic | Breakdown of the molecular structure following melting |

Note: The exact temperatures and enthalpy changes require experimental determination.

Experimental Protocols

This section provides detailed methodologies for conducting TGA and DSC analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to assess the thermal stability and decomposition profile of this compound under an inert atmosphere.

dot

Caption: Experimental Workflow for TGA Analysis.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature ranges of distinct weight loss steps from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and observe any thermal events associated with the decomposition of this compound.

dot

References

An In-Depth Technical Guide to the pKa Values of Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of piperazine (B1678402), a crucial parameter for professionals in pharmaceutical development and chemical research. Understanding the pKa values is fundamental to predicting the behavior of piperazine-containing molecules in physiological and chemical systems, impacting properties such as solubility, membrane permeability, and receptor binding.

Introduction to Piperazine and its pKa Values

Piperazine (C₄H₁₀N₂) is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[1] In pharmaceutical and research settings, it is commonly used as its hydrochloride salt (piperazine dihydrochloride (B599025), C₄H₁₀N₂·2HCl) to enhance stability and solubility.[2] The two nitrogen atoms in the piperazine ring give rise to two distinct pKa values, which correspond to the dissociation of the two protonated forms of the molecule.

The two key equilibria are:

-

H₂Pip²⁺ ⇌ HPip⁺ + H⁺ (governed by pKa₁)

-

HPip⁺ ⇌ Pip + H⁺ (governed by pKa₂)

Here, H₂Pip²⁺ is the diprotonated (dicationic) form, HPip⁺ is the monoprotonated (monocationic) form, and Pip is the neutral, free base form. At 25°C (298.15 K), the generally accepted pKa values are approximately pKa₁ = 5.35 and pKa₂ = 9.73 .[2][3]

Quantitative pKa Data

The pKa values of piperazine are dependent on temperature. As the temperature increases, the pKa values decrease, indicating that the conjugate acids become stronger.[4] This relationship is critical for applications under non-standard temperature conditions.

Table 1: Temperature Dependence of Piperazine pKa Values

| Temperature (K) | pKa₁ | pKa₂ |

|---|---|---|

| 298 | 5.35 (± 0.04) | 9.73 (± 0.02) |

| 303 | 5.27 (± 0.05) | 9.66 (± 0.03) |

| 313 | 5.02 (± 0.01) | 9.39 (± 0.05) |

| 323 | 4.93 (± 0.02) | 9.17 (± 0.03) |

Data sourced from Khalili et al., 2009.[4]

Visualization of Piperazine Ionization

The ionization state of piperazine is directly dependent on the pH of the surrounding medium. The following diagram illustrates the equilibrium between the different protonated species. At a pH below pKa₁, the dicationic form (H₂Pip²⁺) predominates. Between pKa₁ and pKa₂, the monocationic form (HPip⁺) is the major species. Above pKa₂, the neutral form (Pip) becomes dominant.

References

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of the role of piperazine hydrochloride and the broader piperazine scaffold in drug discovery and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Piperazine's widespread use can be attributed to several key characteristics, including its solubility, basicity, chemical reactivity, and conformational flexibility.[1][2] These features allow medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][2] The piperazine moiety can act as a hydrophilic group to enhance solubility and bioavailability, or as a rigid linker to orient pharmacophoric groups for optimal target engagement.[3] Furthermore, the hydrochloride salt form of piperazine-containing compounds is often utilized to improve stability and handling properties.[4]

The therapeutic applications of piperazine derivatives are extensive, spanning a wide range of diseases. They are integral components of drugs for central nervous system (CNS) disorders (antipsychotics, antidepressants, anxiolytics), oncology (kinase inhibitors), infectious diseases (antibacterials, antivirals, anthelmintics), and cardiovascular conditions.[3][5][6][7][8]

Quantitative Data on Piperazine-Containing Drugs

The following tables summarize key quantitative data for representative piperazine-containing drugs, highlighting their potency against various biological targets.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Target | Cell Line | IC50/GI50 | Reference |

| Imatinib (B729) | BCR-ABL Kinase | K562 (CML) | ~100 nM | [9] |

| Palbociclib | CDK4/6 | - | - | [10] |

| Novel Piperazine Derivative (C505) | Multiple Kinases (PI3K/AKT, Src, BCR-ABL) | K562 (Leukemia) | 0.06 µM | [6][11] |

| Quinoxalinyl-piperazine derivative | - | Various (breast, skin, pancreas, cervix) | Varies | [12] |

| Wogonin-piperazine derivative 13 | - | HepG2, A549, BCG-823 | 1.07 µM, 1.74 µM, 0.98 µM | [13] |

Table 2: CNS Activity of Piperazine Derivatives

| Compound | Primary Target | Binding Affinity (Ki) / IC50 | Therapeutic Class | Reference |

| Olanzapine (B1677200) | Dopamine (B1211576) D2 Receptor | - | Antipsychotic | [14] |

| Vortioxetine (B1682262) | Serotonin Transporter (SERT) | 1.6 nM | Antidepressant | [9][15] |

| Fluphenazine | Dopamine D2 Receptor | ~0.9 nM | Antipsychotic | [9] |

| Hydroxyzine | Histamine H1 Receptor | ~2 nM | Antihistamine | [9] |

| Vilazodone | Serotonin Transporter (SERT), 5-HT1A Receptor | (sub)nanomolar IC50 values | Antidepressant | [3] |

Table 3: Other Therapeutic Activities of Piperazine Derivatives

| Compound | Target/Activity | IC50/Ki | Therapeutic Area | Reference |

| Sildenafil | PDE5 | - | Erectile Dysfunction | [8] |

| Ciprofloxacin | DNA gyrase/topoisomerase IV | - | Antibacterial | [8] |

| Tryptamine-piperazine-2,5-dione conjugate (6h) | - | 6 ± 0.85 μM (AsPC-1 & SW1990 cells) | Anticancer (Pancreatic) | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of key piperazine-containing drugs.

Synthesis of Imatinib

Objective: To synthesize the tyrosine kinase inhibitor, Imatinib.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

-

4-(4-methylpiperazinomethyl)benzoyl chloride

-

Isopropyl alcohol

-

Potassium carbonate

Procedure: [5]

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

-

Add potassium carbonate to the solution.

-

Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitate and wash with isopropyl alcohol.

-

The crude product can be further purified by recrystallization.

Characterization:

-

¹H-NMR: Confirm the presence of characteristic peaks for the aromatic and aliphatic protons.[1]

-

¹³C-NMR: Confirm the presence of resonances for all carbon atoms.[1]

-

Mass Spectrometry: Determine the molecular weight of the synthesized compound (m/z = 493.6 g/mol ).[1]

-

Melting Point: 214-224 °C (for Imatinib mesylate).[1]

In Vitro Kinase Inhibition Assay (for Imatinib)

Objective: To determine the IC50 value of Imatinib against ABL kinase.

Materials:

-

Recombinant ABL kinase

-

Peptide substrate (e.g., biotinylated Abltide)

-

ATP

-

Imatinib stock solution (in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Prepare serial dilutions of Imatinib in kinase assay buffer.

-

In a multi-well plate, add the recombinant ABL kinase, the peptide substrate, and the various concentrations of Imatinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

-

Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Synthesis of Olanzapine

Objective: To synthesize the antipsychotic drug, Olanzapine.

-

N-methylpiperazine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Toluene

-

Charge a reaction vessel with 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine, N-methylpiperazine, and a mixture of DMSO and toluene.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude Olanzapine.

-

Purify the crude product by recrystallization from a suitable solvent.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a piperazine-containing compound for the dopamine D2 receptor.

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [³H]Spiperone)

-

Test compound (piperazine derivative)

-

Assay buffer

-

Unlabeled ligand for non-specific binding (e.g., haloperidol)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and the different concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of Imatinib, a piperazine-containing tyrosine kinase inhibitor, in blocking the BCR-ABL signaling pathway in Chronic Myeloid Leukemia (CML).

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Experimental Workflow

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying hit compounds from a piperazine-based chemical library.

Caption: High-throughput screening workflow for a piperazine library.

Conclusion